molecular formula C13H18N2O4S B2627503 2-acetamido-4-methylsulfonyl-N-phenylbutanamide CAS No. 1009348-89-3

2-acetamido-4-methylsulfonyl-N-phenylbutanamide

Cat. No.: B2627503
CAS No.: 1009348-89-3
M. Wt: 298.36
InChI Key: WTZFAWJRPXNOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-4-methylsulfonyl-N-phenylbutanamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Biological Impacts

The study of 2-acetamido-4-methylsulfonyl-N-phenylbutanamide and its derivatives has revealed various scientific research applications, particularly focusing on metabolic pathways and biological effects, excluding drug use, dosage, and side effects.

  • Metabolism and Conjugate Formation :

    • Research has shown that sulfur-containing conjugates of xenobiotics, similar in structure to this compound, are formed through metabolism involving mercapturic acid and glucuronic acid conjugates. This process highlights the drug's metabolic pathways and its transformation into various analogs, emphasizing the role of intestinal microfloral metabolism and enterohepatic circulation (Rafter & Bakke, 1982).
  • pH Imaging Applications :

    • The application of Good's buffers, including compounds structurally related to this compound, in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy demonstrates its potential in rapid NMR- and MRI-based pH measurements. This utilization showcases the chemical's role in enhancing diagnostic imaging techniques (Flavell et al., 2015).
  • Antimicrobial and Anticonvulsant Properties :

    • Studies on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety related to this compound have demonstrated significant antimicrobial activities. This research outlines the compound's potential as a base for developing antimicrobial agents (Darwish et al., 2014).
    • Functionalization of primary amino acid derivatives, including variations of this compound, has led to the discovery of potent anticonvulsants with pain-attenuating properties. This application highlights the compound's therapeutic potential beyond its basic chemical structure (King et al., 2011).
  • COX-2 Inhibition for Anti-Inflammatory Applications :

    • The synthesis and evaluation of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors present an interesting insight into the compound's application in developing anti-inflammatory drugs. These findings suggest that structurally related compounds can selectively inhibit the COX-2 isoform, offering potential for therapeutic application (Consalvi et al., 2015).

Properties

IUPAC Name

2-acetamido-4-methylsulfonyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10(16)14-12(8-9-20(2,18)19)13(17)15-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZFAWJRPXNOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.